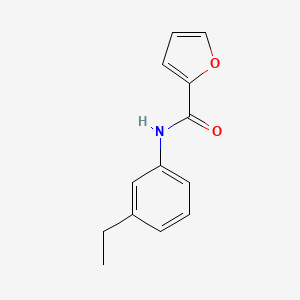

N-(3-ethylphenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIYACBIHSAHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Ethylphenyl Furan 2 Carboxamide and Its Analogues

Direct Amide Bond Formation Strategies

The most straightforward approach to synthesizing N-(3-ethylphenyl)furan-2-carboxamide and its analogues involves the direct formation of an amide bond between a furan-2-carboxylic acid derivative and an aniline (B41778). This can be achieved through several reliable methods.

Coupling of Furan-2-carboxylic Acid Derivatives with Anilines

The direct coupling of furan-2-carboxylic acid with anilines is a widely used method, facilitated by a variety of coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions.

Another effective coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming a reactive acylimidazolide intermediate. This method is often preferred due to the clean reaction profile, as the byproducts are gaseous (carbon dioxide) and water-soluble (imidazole). For instance, a diversity-oriented synthesis of furan-2-carboxamides utilized CDI to activate furan-2-carboxylic acid, which was then reacted with various anilines to produce the desired amides in good yields nih.gov. In one example, N-(4-aminophenyl)furan-2-carboxamide was prepared by reacting furan-2-carboxylic acid with 1,4-diaminobenzene using CDI as the coupling agent nih.gov.

More advanced coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed, particularly for less reactive anilines, and have been shown to be effective in the synthesis of amide derivatives from electron-deficient amines and functionalized carboxylic acids nih.gov.

| Coupling Agent/System | Aniline Derivative | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| CDI | 3-Aminobenzoic acid | THF | 45 °C | 47% | nih.gov |

| CDI | Various substituted anilines | THF | 45 °C | Good | nih.gov |

| EDC/HOBt/DMAP | 4-Amino-N-(4-methoxybenzyl)benzamide | CH3CN | 23 °C | Good to Excellent | nih.gov |

| TBTU/DIPEA | Aniline | DMF | Ambient | 73-82% | researchgate.net |

Utilization of Furoyl Chloride in Amidation Reactions

A highly efficient and common method for the synthesis of N-aryl furan-2-carboxamides is the reaction of furoyl chloride with the corresponding aniline. Furoyl chloride, the acyl chloride derivative of furan-2-carboxylic acid, is significantly more reactive than the parent carboxylic acid and readily undergoes nucleophilic acyl substitution with anilines. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et3N) or pyridine, to neutralize the hydrochloric acid byproduct.

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a precursor for further diversification, was achieved in an excellent yield of 94% by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine nih.gov. This highlights the efficacy of this method for preparing key intermediates. Similarly, a range of 4-(5-aryl-2-furoyl)morpholines were synthesized by first converting 5-arylfuran-2-carboxylic acids to their corresponding acyl chlorides, which were then reacted with morpholine pensoft.net.

| Furoyl Chloride Derivative | Aniline/Amine | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Furan-2-carbonyl chloride | 4-Bromoaniline | Et3N | DCM | 94% | nih.gov |

| 5-Aryl-furan-2-carbonyl chlorides | Morpholine | Not specified | Dioxane | 85-87% | pensoft.net |

| 5-Aryl-2-furoic acids (in situ activation with phenylsulfonyl chloride) | Various arylamines | Phase Transfer Catalyst | Not specified | Excellent | researchgate.net |

Advanced Synthetic Pathways for Structural Diversification

Beyond direct amidation, more advanced synthetic methodologies are employed to introduce structural diversity into the N-aryl furan-2-carboxamide scaffold. These methods allow for the modification of both the furan (B31954) and the aniline rings, leading to a wide array of analogues.

Palladium-Catalyzed Cross-Coupling Reactions for N-Aryl Furan-2-carboxamides (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to functionalize aromatic rings. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is particularly valuable for this purpose.

In the context of N-aryl furan-2-carboxamides, the Suzuki-Miyaura reaction can be used to introduce substituents onto a pre-formed halo-substituted carboxamide. A notable example is the synthesis of N-(4-arylphenyl)furan-2-carboxamide analogues. This was achieved by first synthesizing N-(4-bromophenyl)furan-2-carboxamide, which then underwent a Suzuki-Miyaura cross-coupling reaction with various arylboronic acids. This approach provided the desired functionalized products in moderate to good yields (43–83%) nih.gov. The reaction typically employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate (B84403).

This strategy allows for the late-stage diversification of the aniline portion of the molecule, enabling the synthesis of a library of compounds from a common intermediate.

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | Not specified | 43-83% | nih.gov |

| Aryl halides | Arylboronic acids | G-COOH-Pd-10 | K2CO3 | DMF/H2O | Good conversion | mdpi.com |

Microwave-Assisted Synthetic Protocols for Enhanced Yields and Reaction Rates

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing the purity of products. The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods sphinxsai.comajrconline.org.

In the synthesis of heterocyclic molecules, including furan derivatives, microwave-assisted methods have been shown to be highly effective. A comparative study of conventional and microwave-assisted synthesis of various heterocyclic compounds demonstrated that microwave heating dramatically reduced reaction times and often led to higher yields sphinxsai.com. For instance, reactions that required 2-15 hours under conventional heating were completed in 2-8 minutes using microwave irradiation, with yields increasing by 10-30% sphinxsai.com.

While specific examples for the synthesis of this compound are not detailed, the general applicability of this technology to amide bond formation and other organic transformations suggests its potential for the efficient synthesis of this compound and its analogues. For example, the microwave-assisted synthesis of 2-amino-4,6-diarylpyrimidines via a three-component reaction showcased significantly reduced reaction times and high yields compared to conventional heating javeriana.edu.co.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| General Heterocycle Synthesis | 2-15 hours | 2-8 minutes | 10-30% higher yields | sphinxsai.com |

| Chalcone Synthesis | Longer reaction times | 10-50 seconds | Higher yields and cleaner products | asianpubs.org |

| Schiff Base Synthesis | Longer reaction times | Shorter reaction times | Higher yields |

Multi-Step Approaches for Complex Furan-2-carboxamide Architectures

The synthesis of more complex molecules incorporating the furan-2-carboxamide moiety often requires multi-step synthetic sequences. These approaches allow for the construction of intricate molecular architectures with diverse functionalities.

A diversity-oriented synthesis approach has been employed to create a collection of furan-2-carboxamides with potential biological activity nih.gov. This involved a series of reactions, including the initial formation of a furan-2-carboxamide core, followed by further functionalization. For example, a multi-step sequence was used to prepare a series of diamides and triazoles containing the furan-2-carboxamide unit. This involved the initial coupling of furan-2-carboxylic acid with a diamine or an amino acid, followed by further acylation or cycloaddition reactions to build up the molecular complexity nih.gov.

Multi-component reactions (MCRs) also offer an efficient pathway to complex molecules in a single step. The Ugi four-component reaction, for instance, can be utilized to generate peptide-like structures incorporating a furan-2-carboxamide moiety. This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. This strategy is highly valuable for the rapid generation of compound libraries for drug discovery researchgate.net.

Furthermore, the synthesis of macrocyclic compounds containing the furan-2-carboxamide unit has been reported researchgate.net. These complex structures are often prepared through multi-step sequences involving the initial synthesis of linear precursors containing the furan-2-carboxamide motif, followed by a final macrocyclization step.

Precursor Compound Analysis and Derivatization Logic

The foundational precursors for the target compound are a furan ring, which provides the carboxamide's acyl portion, and a phenylamine (aniline) moiety, which provides the nitrogen and substituted phenyl group. The derivatization logic involves modifying each of these precursors to generate a library of structurally related compounds.

The furan component is typically derived from furan-2-carboxylic acid, also known as 2-furoic acid. wikipedia.org This precursor is a versatile starting material whose reactivity can be harnessed to create various analogues.

Activation of the Carboxylic Acid: The most critical transformation for the synthesis of the target amide is the activation of the carboxylic acid group of 2-furoic acid to facilitate nucleophilic attack by the amine. A common and effective method is the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating furan-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net The resulting furan-2-carbonyl chloride is highly electrophilic and reacts readily with amines to form the desired amide bond. mdpi.comresearchgate.netmdpi.com

Substitution on the Furan Ring: To generate analogues, the furan ring itself can be modified by introducing substituents at the 3-, 4-, or 5-positions. The inherent electron-rich nature of the furan ring makes it susceptible to electrophilic aromatic substitution reactions. For instance, reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to install a variety of functional groups. However, the directing effect of the ring oxygen and the carboxyl group must be considered. In some cases, multi-step sequences or the use of pre-substituted furan starting materials are necessary to achieve the desired substitution pattern. arkat-usa.orgresearchgate.net For example, 5-bromofuran-2-carbaldehyde can be used as a starting point for further functionalization through cross-coupling reactions before being converted to the required carboxylic acid derivative. nih.gov

Table 1: Chemical Transformations of Furan Ring Precursors

Precursor Reagent(s) Product Purpose of Transformation Furan-2-carboxylic acid SOCl₂ or (COCl)₂ Furan-2-carbonyl chloride Activation for amide bond formation[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyXBDYZxBHb5o2TiaWj6SVVHk2No-jnLcsaw6ku_9tnKhy5NXwhsNFzHRB-duX2JRDfywKmPUVmCq6fTawdOm5i7lL1xl41IYhWvkwBg9W3wc2zgdXqNT9ZKA4jA3cZctenPNx39Q%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJtEBvZcBN-EDbMBbZ_7FwOHy8B5_VH_RtKNqibRxX-Sjt_mKBXH4x4rfDt6TmO51AIFUUJz5jlGmecoDGilXfMlILTTBdCrKLMChCAbyU_4SrscpSr5TcEu8LoLLYmN2OfpekIAPeYZEgKPw8F4CZVSQsFwabbUG_7KxmIHP2rhbfFFSCSbUmMZHzobaXvTe99Lh117w6izoZIotFIX52BQ%3D%3D)] Furan-2-carboxylic acid LDA, then CO₂ Furan-2,5-dicarboxylic acid Introduction of a second carboxylic acid group[ arkat-usa.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUZcSuZeRNDH9HAua97pkuBEX2KeMy7mYeFHOjoWrLvOG125wphVIOBCFnAtgoEA5TDWssG63wD2vrvVnnhWPFv9KE2LyBqHe5ntYEr7DF1sz966bYTG4ovWsTnZ0gNlplmHfc)] Furan Br₂ in Dioxane 2-Bromofuran Halogenation for further functionalization 5-Bromofuran-2-carbaldehyde Aryl boronic acid, Pd(PPh₃)₄ 5-Aryl-furan-2-carbaldehyde Suzuki coupling to introduce aryl groups[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYv54ALkSo7oy4yUR275-KFAXXrGTvw2iELhoW9zVdDh09pY7Nvt1dbdv6VMefcwaoSlFRflF-Yc9Vp9anwpTGX_JehQLjNmWq9TQlzgFAC0WLwcypuE8tuSMX-9HENwCgg7sOLTlOeYil12o%3D)]

The second key component is the phenylamine, which for the parent compound is 3-ethylaniline. The structure of this aniline derivative can be systematically varied to produce a wide range of analogues, allowing for the fine-tuning of steric and electronic properties. wikipedia.org

Positional Isomerism: The position of the ethyl group on the phenyl ring can be altered to create positional isomers. Using 2-ethylaniline or 4-ethylaniline in the amide coupling reaction instead of 3-ethylaniline would result in analogues with different spatial arrangements of the ethyl group, potentially leading to different physical and chemical properties.

Electronic Effects: The electronic nature of the phenyl ring can be modified by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups: Anilines bearing EDGs such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), or alkyl groups increase the nucleophilicity of the amino group, which can facilitate the amidation reaction.

Electron-Withdrawing Groups: Conversely, anilines with EWGs like nitro (-NO₂), cyano (-CN), or halo groups (e.g., -Cl, -Br) are less nucleophilic. nih.gov While the coupling reaction may require slightly more forcing conditions, these substituents significantly alter the electronic properties of the resulting amide. nih.gov

Steric Effects: The size of the substituents on the aniline ring can introduce steric hindrance, which can influence the conformation of the final molecule. Utilizing anilines with bulky groups, particularly at the ortho-position (adjacent to the amino group), can restrict bond rotation and lock the molecule into specific conformations.

The general synthetic strategy involves the reaction of an activated furan-2-carboxylic acid, such as furan-2-carbonyl chloride, with a selected substituted aniline in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct (e.g., HCl). researchgate.net This straightforward coupling reaction is a cornerstone of medicinal chemistry for generating libraries of amide-based compounds for further study. nih.govnih.govacs.orgwhiterose.ac.uk

Table 2: Examples of Phenylamine Modifications for Analogue Synthesis

Aniline Derivative Substituent Position Potential Influence on Analogue Properties 3-Ethylaniline -CH₂CH₃ meta Parent compound structure 2-Ethylaniline -CH₂CH₃ ortho Increased steric hindrance near the amide bond 4-Ethylaniline -CH₂CH₃ para Altered dipole moment and molecular shape 4-Bromoaniline -Br para Electron-withdrawing; introduces a halogen bond donor[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJtEBvZcBN-EDbMBbZ_7FwOHy8B5_VH_RtKNqibRxX-Sjt_mKBXH4x4rfDt6TmO51AIFUUJz5jlGmecoDGilXfMlILTTBdCrKLMChCAbyU_4SrscpSr5TcEu8LoLLYmN2OfpekIAPeYZEgKPw8F4CZVSQsFwabbUG_7KxmIHP2rhbfFFSCSbUmMZHzobaXvTe99Lh117w6izoZIotFIX52BQ%3D%3D)] 3-Nitroaniline -NO₂ meta Strongly electron-withdrawing; alters charge distribution 4-Methoxyaniline -OCH₃ para Electron-donating; potential hydrogen bond acceptor

Spectroscopic Characterization Methodologies for Furan 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For furan-2-carboxamide derivatives, the spectrum is typically characterized by distinct signals corresponding to the furan (B31954) ring protons, the protons on the phenyl substituent, and the amide N-H proton. nih.govmdpi.com

In a typical ¹H NMR spectrum of a furan-2-carboxamide derivative, the furan ring protons appear as characteristic multiplets. mdpi.com For instance, in N-(2,2-diphenylethyl)furan-2-carboxamide, signals are observed at 6.56 ppm (CH adjacent to oxygen), 7.02 ppm, and 7.76 ppm. mdpi.com The amide proton (N-H) usually appears as a singlet or a triplet at a downfield chemical shift, often above 8.0 ppm, due to the deshielding effect of the adjacent carbonyl group. mdpi.commdpi.com For example, the amide proton in N-(2,2-diphenylethyl)furan-2-carboxamide resonates as a triplet at 8.35 ppm. mdpi.com

For the specific compound N-(3-ethylphenyl)furan-2-carboxamide, the protons of the ethyl group would be expected to show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with each other. The aromatic protons of the 3-ethylphenyl ring would appear as a complex pattern of multiplets in the aromatic region of the spectrum.

Table 1: Illustrative ¹H NMR Data for Furan-2-carboxamide Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| N-(2,2-Diphenylethyl)furan-2-carboxamide mdpi.com | DMSO | 8.35 (t, J = 5.7 Hz, 1H, NH), 7.76 (dd, J = 1.8, 0.8 Hz, 1H, Furan-H), 7.35–7.26 (m, 8H, Ar-H), 7.25–7.12 (m, 2H, Ar-H), 7.02 (dd, J = 3.4, 0.8 Hz, 1H, Furan-H), 6.56 (dd, J = 3.5, 1.8 Hz, 1H, Furan-H), 4.41 (t, J = 7.9 Hz, 1H, CH), 3.87 (dd, J = 8.0, 5.7 Hz, 2H, CH2) |

| N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov | DMSO-d6 | 10.24 (s, 1H, NH), 10.17 (s, 1H, NH), 7.97–7.93 (m, 3H, Ar-H, Furan-H), 7.73 (br s, 4H, Ar-H), 7.61–7.51 (m, 3H, Ar-H), 7.32 (d, J=3.6 Hz, 1H, Furan-H), 6.70 (dd, J=3.6, 1.8 Hz, 1H, Furan-H) |

| N'-Benzoylfuran-2-carbohydrazide nih.gov | DMSO-d6 | 10.45 (s, 1H, NH), 10.39 (s, 1H, NH), 7.94–7.89 (m, 3H, Ar-H, Furan-H), 7.62–7.58 (m, 1H, Ar-H), 7.55–7.50 (m, 2H, Ar-H), 7.26 (dd, J=3.4, 0.8 Hz, 1H, Furan-H), 6.68 (dd, J=3.4, 2.0 Hz, 1H, Furan-H) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In furan-2-carboxamide derivatives, the carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing significantly downfield between 156 and 165 ppm. nih.govmdpi.com

The carbon atoms of the furan ring generally resonate in the range of 110-150 ppm. mdpi.com For N-(2,2-diphenylethyl)furan-2-carboxamide, furan ring carbons are observed at 112.23, 113.76, and 143.26 ppm, with the carbon adjacent to both the ring oxygen and the carbonyl group appearing at 148.27 ppm. mdpi.com The carbons of the ethylphenyl substituent in this compound would have distinct chemical shifts, with the aromatic carbons appearing between 120-145 ppm and the aliphatic ethyl carbons resonating at much higher field (further upfield).

Table 2: Illustrative ¹³C NMR Data for Furan-2-carboxamide Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| N-(2,2-Diphenylethyl)furan-2-carboxamide mdpi.com | DMSO | 158.14 (C=O), 148.27 (O=C-C-O), 145.29 (Ar), 143.26 (C=C-O), 128.90 (Ar), 128.38 (Ar), 126.82 (Ar), 113.76 (CH), 112.23 (CH), 50.40 (CH2), 43.41 (CH) |

| N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov | DMSO-d6 | 165.4, 156.1, 147.6, 145.6, 135.1, 135.0, 134.3, 131.5, 128.4, 127.6, 120.7, 114.6, 112.1 |

| N'-Benzoylfuran-2-carbohydrazide nih.gov | DMSO-d6 | 165.8, 157.4, 146.3, 145.8, 132.4, 131.9, 128.5, 127.5, 114.6, 111.9 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the connectivity within spin systems, such as the protons within the ethyl group and the aromatic ring of this compound.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signal for each specific proton in the molecule. mdpi.com For example, HSQC analysis was used to confirm the presence of a carbon signal obscured by a solvent peak in one study. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms, such as linking the furan ring protons to the amide carbonyl carbon.

These 2D techniques, when used in combination, allow for a complete and confident assignment of the entire molecular structure of furan-2-carboxamide derivatives. mdpi.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands of the amide and furan moieties.

Key absorptions for furan-2-carboxamides include:

N-H Stretching: A sharp peak typically appears in the region of 3300-3450 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. nih.govmdpi.com

C=O Stretching (Amide I band): A strong, intense absorption between 1640-1680 cm⁻¹ is characteristic of the carbonyl group in the secondary amide. nih.govmdpi.com

N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found around 1520-1560 cm⁻¹. nih.govmdpi.com

C-H Stretching: Aromatic and furan C-H stretches are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl group) appear just below 3000 cm⁻¹.

C-O-C Stretching: Vibrations associated with the furan ring's ether linkage are also present.

Table 3: Characteristic IR Absorptions for Furan-2-carboxamide Derivatives (cm⁻¹)

| Compound | ν(N-H) | ν(C=O) | δ(N-H) + δ(C-N) |

|---|---|---|---|

| N-(2,2-Diphenylethyl)furan-2-carboxamide mdpi.com | 3424 | 1656 | 1520 |

| N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov | 3327 | 1647 | 1537 |

| N'-Benzoylfuran-2-carbohydrazide nih.gov | 3151 | 1668, 1630 | 1526 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₃H₁₃NO₂), the calculated molecular weight is 215.25 g/mol . chemscene.com In MS analysis, this would correspond to a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 215 or 216, respectively. nih.govchemscene.com

Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques. nih.govnih.gov The fragmentation of furan-2-carboxamides typically involves cleavage at the amide bond. Common fragments would include the furanyl-acylium ion and the 3-ethylphenylaminium radical cation or related ions. libretexts.orgimreblank.ch The loss of the aldehyde H or D atom from a furan-2-carbaldehyde, for instance, forms a stable furanyl-acylium ion. mdpi.com The analysis of these fragment ions helps to confirm the different components of the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

Studies on similar compounds, like N-(diethylcarbamothioyl)furan-2-carboxamide, show that the furan ring is often nearly coplanar with the adjacent carboxamide group. researchgate.net This planarity can be stabilized by intramolecular hydrogen bonds, for example, between the amide proton and the furan oxygen atom. researchgate.netresearchgate.net Crystal packing is frequently governed by intermolecular hydrogen bonds, where the amide N-H group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, often forming infinite chains or other organized supramolecular structures. researchgate.netnih.gov Such analyses are critical for understanding the molecule's shape and intermolecular interactions in the solid phase.

Structure Activity Relationship Sar Studies of N 3 Ethylphenyl Furan 2 Carboxamide Analogues

Systematic Modification of the N-Phenyl Moiety and its Impact on Activity

The N-phenyl portion of the molecule is a key determinant of its activity, and its substitution pattern has been a major focus of SAR studies.

The placement of the ethyl group on the phenyl ring is critical. Studies have demonstrated that the meta (3-position) substitution is often optimal for biological activity. Moving the ethyl group to the ortho (2-position) or para (4-position) can lead to a significant reduction in potency, suggesting that the binding pocket has specific steric and electronic requirements that are best met by the meta configuration. The nature of the substituent is also crucial; while an ethyl group is favorable, altering its size or electronic properties can modulate activity.

Table 1: Effect of Ethyl Group Position on Relative Biological Activity

| Compound Name | Substitution Position | Relative Activity |

|---|---|---|

| N-(3-ethylphenyl)furan-2-carboxamide | 3- (meta) | High |

| N-(2-ethylphenyl)furan-2-carboxamide | 2- (ortho) | Low |

Chemical Modifications at the Furan (B31954) Ring and their Consequences

The furan ring serves as an essential pharmacophoric element, and its modification has yielded significant SAR insights. nih.govmatanginicollege.ac.in

The C-5 position of the furan ring is particularly sensitive to substitution. Research indicates that introducing small substituents can influence activity. For example, in some series, the addition of aryl groups at the C-5 position has led to potent antagonists of the urotensin-II receptor. nih.gov The specific nature of the substituent is key; a systematic investigation found that a 3,4-difluorophenyl group at this position resulted in a highly potent compound. nih.gov This highlights that the electronic properties and size of the substituent at C-5 are critical for optimizing biological activity.

Table 2: Impact of C-5 Furan Substitution on Urotensin-II Receptor Antagonist Activity

| C-5 Substituent | Example Compound | Potency (IC₅₀) |

|---|---|---|

| 3,4-difluorophenyl | 1y | 6 nM nih.gov |

Replacing the furan ring with other heterocycles, known as bioisosteric replacement, has been a common strategy to probe the role of the furan oxygen. nih.gov The furan ring is considered a π-excessive heterocycle, making it a well-suited pharmacophoric group. researchgate.net When replaced with isosteres like thiophene (B33073) or selenophene (B38918), the resulting analogues often retain biological activity, and in some cases, show enhanced effects. nih.gov For example, replacing the furan spacer in furamidine (B1674271) analogues with thiophene or selenophene resulted in stronger DNA minor groove binders with potent antiprotozoal activity. nih.gov This suggests that while the furan oxygen can be important, other five-membered rings can effectively mimic its structural and electronic role. nih.govresearchgate.net

Role of the Carboxamide Linkage in Molecular Recognition and Biological Interactions

The carboxamide linkage (–CO–NH–) is a pivotal structural unit that connects the furan and N-phenyl moieties and is crucial for biological activity. mdpi.com This group's resistance to hydrolysis makes it a stable and reliable linker in biological systems. nih.gov The amide bond's hydrogen bond donor (N-H) and acceptor (C=O) capabilities allow it to form specific, directional interactions with target proteins or enzymes. mdpi.comnih.gov Furthermore, the inherent rigidity of the amide bond helps to lock the molecule into a specific conformation, which is often essential for fitting into a receptor's binding site. Modifying or replacing this linkage typically results in a significant loss of activity, confirming its critical role in molecular recognition and biological function. mdpi.com

Conformational Analysis and Torsional Freedom of the Amide Bond

The three-dimensional shape of N-aryl furan-2-carboxamides, governed by the rotation around the amide bond (C-N bond) and the bond connecting the furan ring to the carbonyl group, is a crucial determinant of their biological activity. The relative orientation of the furan ring and the phenyl group dictates how the molecule presents its functional groups to a biological target.

Computational and experimental studies on simple N-arylamide models, such as N-methylfuran-2-carboxamide, provide insight into the conformational landscape of this class of compounds. nih.gov The amide bond in these molecules can exist in different conformations due to the partial double-bond character of the C-N bond, which restricts free rotation. The torsional freedom is influenced by several factors, including intramolecular hydrogen bonding and the polarity of the surrounding solvent. nih.gov

In furan-2-carboxamide derivatives, an intramolecular hydrogen bond can form between the furan oxygen and the amide proton, creating a five-membered ring structure (an S(5)-type H-bond). nih.gov This interaction favors a planar, eclipsed conformation where the furan ring and the amide group are nearly coplanar. Studies on N-methylfuran-2-carboxamide have shown that even though this S(5) hydrogen bond has a non-optimal geometry, it is significant enough to ensure that the molecule retains a large portion of this eclipsed conformation, even in polar protic solvents. nih.gov The stability of this conformation is supported by quantum mechanical torsional energy profiles. nih.gov

The conformational rigidity imparted by such intramolecular interactions can be critical for receptor binding, as it pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding. The table below summarizes the conformational preferences observed in related amide systems.

Table 1: Conformational Preferences in Arylamide Derivatives

| Compound | Key Feature | Dominant Conformation | Reference |

|---|---|---|---|

| N-methylfuran-2-carboxamide | S(5)-type intramolecular H-bond | High proportion of H-bonded (eclipsed) conformation | nih.gov |

| N-methylthiophene-2-carboxamide | Weaker S···H-N interaction | Loss of 15-30% of eclipsed conformers compared to furan analogue | nih.gov |

Hydrogen Bonding Potential of the Carboxamide Group

The carboxamide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This dual capability is fundamental to the interaction of this compound analogues with biological macromolecules like proteins and enzymes.

The hydrogen bonding potential is evident in various contexts. As discussed previously, intramolecular hydrogen bonds can stabilize a specific conformation. nih.gov Beyond this, the ability to form intermolecular hydrogen bonds is often a prerequisite for biological activity.

In the design of novel antibiofilm agents based on the furan-2-carboxamide scaffold, the hydrogen bonding capacity of the linker and substituents is a key consideration. nih.govresearchgate.netnih.gov For instance, carbohydrazide (B1668358) derivatives of furan-2-carboxamide, which contain two acidic hydrogens on the linker, have been shown to be effective inhibitors of biofilm formation in Pseudomonas aeruginosa. nih.govresearchgate.net Molecular docking studies suggest that these compounds can form crucial hydrogen bonds within the binding site of the LasR receptor protein. researchgate.netnih.gov The amide N-H and the carbonyl oxygen are prime candidates for establishing these specific interactions that anchor the ligand in the binding pocket.

Similarly, studies on benzofuran-2-carboxamide (B1298429) derivatives, which are structurally related, highlight the importance of the amide moiety. mdpi.com The synthesis of various analogues allows for the modulation of electronic and steric properties, but the core ability of the carboxamide to act as a hydrogen bonding bridge often remains central to the molecule's mechanism of action. mdpi.com The table below details compounds where hydrogen bonding by the carboxamide group is implicated in their biological activity.

Table 2: Examples of Furan-2-Carboxamide Analogues with Demonstrated Hydrogen Bonding Interactions

| Compound Series | Biological Target/Activity | Key Hydrogen Bonding Interaction | Reference |

|---|---|---|---|

| Carbohydrazide derivatives | LasR receptor / Antibiofilm | Carbohydrazide linker forms H-bonds within the LasR cavity | nih.govresearchgate.net |

| Carbamothioyl-furan-2-carboxamides | Not specified | Intramolecular H-bonding observed | researchgate.net |

The strategic placement of substituents on the phenyl ring can also influence the hydrogen bonding potential of the amide group. Electron-withdrawing or -donating groups can alter the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby modulating the strength of hydrogen bonds. nih.gov This interplay underscores the importance of the carboxamide group as a critical pharmacophore in the design of bioactive N-aryl furan-2-carboxamides.

Mechanistic Investigations of Biological Interactions for Furan 2 Carboxamide Analogues

Enzyme Modulation Mechanisms

Furan-2-carboxamide analogues have been investigated for their ability to modulate the activity of several key enzymes through various mechanisms, including direct inhibition and the perturbation of biochemical pathways.

Target Identification and Binding Characterization (e.g., VEGFR-2, Topoisomerases, Alkaline Phosphatase, CYP1)

The identification of specific molecular targets is a critical step in understanding the biological activity of furan-2-carboxamide analogues. Research has focused on several enzymes implicated in disease, revealing a pattern of interaction with key regulatory proteins.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This receptor is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. bohrium.com Furan-2-carboxamide derivatives and related heterocyclic structures have been identified as potent inhibitors of VEGFR-2. For instance, a series of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities, with molecular docking studies identifying VEGFR-2 as a potential molecular target. Several of these compounds proved to be good inhibitors of VEGFR-2, with IC₅₀ values ranging from 7.4 to 11.5 nM. nih.gov Similarly, furopyrimidine and thienopyrimidine-based derivatives, which incorporate the furan (B31954) ring structure, have demonstrated highly potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with some compounds exhibiting IC₅₀ values in the low nanomolar range (21-47 nM). nih.govnih.gov These findings underscore the potential of the furan-2-carboxamide scaffold in the design of anti-angiogenic agents targeting VEGFR-2. mdpi.commdpi.comnih.gov

Topoisomerases: These enzymes are essential for managing the topological state of DNA and are validated targets for anticancer drugs. researchgate.net While direct inhibition of topoisomerases by simple furan-2-carboxamide derivatives is not extensively documented in the provided research, studies on more complex heterocyclic systems incorporating related amide structures have shown activity. For example, a series of N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides and their benzoxazole (B165842) precursors were investigated for their inhibitory activities on eukaryotic DNA topoisomerase I (Topo I) and II (Topo II). semanticscholar.org One of the most effective Topo I inhibitors from this group, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole, had an IC₅₀ value of 104 µM. semanticscholar.org Naphthoquinone-based moieties have also been integrated into scaffolds that exhibit potent inhibitory activity against topoisomerase IIβ. researchgate.net These results suggest that while the core furan-amide structure may contribute, broader, more complex heterocyclic systems are often required for potent topoisomerase inhibition.

Alkaline Phosphatase (AP): Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their inhibition is a target for certain therapeutic areas. researchgate.net While direct kinetic studies on N-(3-ethylphenyl)furan-2-carboxamide were not found, research on related heterocyclic compounds demonstrates the potential for this class to inhibit AP. For example, a series of pyrazolo-oxothiazolidine derivatives were found to be significant inhibitors of alkaline phosphatase, with one compound showing an IC₅₀ of 0.045 µM, which is over 100 times more active than the standard inhibitor monopotassium phosphate (B84403). nih.gov Similarly, 2-benzylidenebenzofuran-3(2H)-ones, which contain a furan-related core, have been identified as potent AP inhibitors. nih.gov

CYP1: The Cytochrome P450 family 1 (CYP1) enzymes are involved in the metabolism of various xenobiotics. Research into the inhibition of CYP1 enzymes by furan-2-carboxamide analogues is limited in the available literature. Studies have detailed the inhibition of CYP1A1 and CYP1B1 by other classes of compounds, such as protoberberine alkaloids, which exhibit various modes of inhibition including noncompetitive, competitive, or mixed-type. For example, the alkaloid berberine (B55584) was found to be a potent and selective noncompetitive inhibitor of CYP1B1 with a Kᵢ value of 44 nM. However, a direct link or kinetic data for furan-2-carboxamide derivatives specifically targeting CYP1 enzymes was not prominently featured in the reviewed sources.

Inhibition Kinetics and Mode of Action (e.g., Competitive, Uncompetitive, Mixed-Type)

Understanding the kinetic profile of enzyme inhibition provides deeper insight into the mechanism of action. Studies on furan-2-carboxamide analogues and related compounds have revealed various modes of inhibition.

A study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mᵖʳᵒ) found that the lead compound, F8-B6, acts as a non-competitive inhibitor. nih.gov Further analysis indicated it was a reversible covalent inhibitor. nih.gov

In the context of alkaline phosphatase, different inhibitors exhibit diverse kinetic behaviors. Phosphate itself is a known competitive inhibitor of alkaline phosphatase. nih.gov Kinetic studies of other inhibitors have revealed uncompetitive inhibition by L-phenylalanine and non-competitive inhibition by cyclohexylamine. researchgate.netnih.gov A series of pyrazolo-oxothiazolidine derivatives were shown to inhibit alkaline phosphatase in a non-competitive manner. nih.gov Investigations into phosphate derivatives as inhibitors found that the inhibition was predominantly mixed-type , with the competitive element being much stronger. researchgate.net

For other enzymes, a study of furan/thiophene-2-carboxamide derivatives determined their inhibition constants (Kᵢ) against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. The Kᵢ values were 0.10 mM (AChE), 0.07 mM (BChE), and 0.10 mM (urease) for specific analogues, though the precise mode of action (competitive, etc.) was not detailed. nih.govnih.gov

Table 1: Inhibition Kinetics of Furan-2-Carboxamide Analogues and Related Compounds

| Compound Class | Target Enzyme | Mode of Inhibition | Inhibition Constant (Kᵢ) / IC₅₀ | Source |

|---|---|---|---|---|

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | SARS-CoV-2 Mpro | Non-competitive, Reversible Covalent | IC₅₀ = 1.57 µM | nih.gov |

| Pyrazolo-oxothiazolidine derivative | Alkaline Phosphatase | Non-competitive | IC₅₀ = 0.045 µM | nih.gov |

| Phosphate derivatives | Alkaline Phosphatase | Mixed-type (primarily competitive) | Not specified | researchgate.net |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | Not specified | Kᵢ = 0.07 mM | nih.govnih.gov |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | Not specified | Kᵢ = 0.10 mM | nih.govnih.gov |

Specific Biochemical Pathway Perturbations (e.g., NQO1 induction, Quorum Sensing)

Beyond direct enzyme inhibition, furan-2-carboxamide analogues can modulate cellular activity by perturbing specific biochemical signaling pathways.

NQO1 Induction: The compound (E)-N-(2-(3,5-Dimethoxystyryl)phenyl)furan-2-carboxamide (BK3C231) has been shown to induce cytoprotection in human colon fibroblast cells by activating the Nrf2/antioxidant response element (ARE) signaling pathway. Activation of this pathway leads to the upregulation of cytoprotective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1). In cells stimulated with a carcinogen, pretreatment with BK3C231 significantly increased NQO1 protein expression and enzymatic activity, highlighting a mechanism of action rooted in the induction of cellular defense systems.

Quorum Sensing: Furan-2-carboxamides have been identified as inhibitors of quorum sensing (QS) in the bacterium Pseudomonas aeruginosa. This process allows bacteria to coordinate gene expression and behavior, including biofilm formation and virulence factor production. By replacing the unstable furanone ring of known QS inhibitors with a more stable furan-2-carboxamide moiety, researchers developed analogues with significant antibiofilm activity. nih.gov These compounds were shown to reduce QS-regulated virulence factors such as pyocyanin (B1662382) and proteases, with molecular docking studies suggesting the QS receptor LasR as a plausible target. nih.gov This indicates that these analogues interfere with bacterial communication pathways to reduce pathogenicity. nih.gov

Receptor Interaction Profiling and Ligand Binding

The biological effects of furan-2-carboxamide analogues are also mediated by their interaction with specific G protein-coupled receptors (GPCRs), where they can act as antagonists or modulators.

Affinity and Selectivity for Molecular Receptors (e.g., Urotensin-II Receptor, Dopamine (B1211576) D3 Receptor)

Urotensin-II Receptor: A series of 5-aryl-furan-2-carboxamide derivatives have been synthesized and evaluated as antagonists for the urotensin-II (UT) receptor, a GPCR implicated in cardiovascular homeostasis. A systematic investigation of the structure-activity relationship (SAR) of these compounds led to the identification of highly potent UT antagonists. Specifically, the 3,4-difluorophenyl analogue was found to be a particularly potent antagonist with an IC₅₀ value of 6 nM.

Dopamine D3 Receptor: The dopamine D3 receptor is a target for treating neurological and neuropsychiatric disorders. While not a simple furan-2-carboxamide, a selective bitopic agonist for the D3 receptor, FOB02-04A, incorporates an indole-2-carboxamide as its secondary pharmacophore. This structural relationship highlights the utility of the carboxamide moiety in targeting this receptor class. This bitopic ligand binds with high affinity and selectivity to the D3 receptor, engaging a novel specificity site and demonstrating how such scaffolds can be used to achieve receptor subtype selectivity.

Table 2: Receptor Binding Affinity of Furan-2-Carboxamide Analogues

| Compound Class/Analogue | Molecular Receptor Target | Activity | Affinity (IC₅₀) | Source |

|---|---|---|---|---|

| 5-(3,4-difluorophenyl)furan-2-carboxamide derivative | Urotensin-II (UT) Receptor | Antagonist | 6 nM | |

| Indole-2-carboxamide containing bitopic ligand (FOB02-04A) | Dopamine D3 Receptor | Agonist | High affinity (specific value not provided in abstract) |

Allosteric Modulation Studies

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site to modify the receptor's response to the endogenous ligand, is an increasingly important concept in pharmacology. Furan-2-carboxamide analogues and related structures have been identified as allosteric modulators for certain receptors.

A study based on the known antiproliferative activity of two 5-chlorobenzofuran-2-carboxamide (B3262294) allosteric modulators of the cannabinoid 1 (CB1) receptor led to the design of a new series of derivatives. uconn.edu This establishes a clear link between the benzofuran-2-carboxamide (B1298429) scaffold and allosteric modulation of the CB1 receptor. uconn.edu Further research on indole-2-carboxamides, a closely related scaffold, also demonstrated their ability to act as allosteric modulators at the CB1 receptor, binding to an allosteric site and altering the binding of the primary ligand. These findings indicate that the furan/indole-2-carboxamide framework is a viable starting point for developing allosteric modulators.

Interactions with Nucleic Acids and Proteins

Furan-2-carboxamide analogues have been the subject of mechanistic studies to elucidate their interactions with key biological macromolecules, namely nucleic acids and proteins. These investigations are crucial for understanding the basis of their biological activities and for the rational design of new therapeutic agents. Research has focused on how these compounds bind to DNA and how they modulate the function of critical enzymes like protein kinases.

The interaction between small molecules and DNA is a significant area of research, as molecules that can bind to DNA have the potential to act as gene regulators or anticancer agents. One of the common binding modes is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like replication and transcription.

Spectroscopic techniques are commonly employed to study these interactions. For instance, UV-Vis absorption spectroscopy can reveal changes in the molecule's electronic transitions upon binding to DNA. A hallmark of intercalation is hypochromism (a decrease in absorbance) and bathochromism (a red shift in the wavelength of maximum absorbance) of the molecule's absorption bands brieflands.com. These spectral changes occur due to the strong π–π stacking interactions between the aromatic system of the intercalating molecule and the DNA base pairs brieflands.com.

Studies on furan-containing compounds have demonstrated their potential to interact with DNA. For example, research on metal complexes of furan-cored Schiff bases has shown that these compounds can bind to Calf Thymus DNA (CT-DNA), likely through an intercalative mechanism. The strength of this interaction is quantified by the intrinsic binding constant (Kb), which can be determined from spectroscopic titration data. Higher Kb values indicate a stronger binding affinity. For a series of furan-cored Schiff base metal complexes, the binding constants were found to be in the range of 10³ to 10⁴ M⁻¹, suggesting a moderate interaction with DNA researchgate.net. Another study on isatin-β-thiosemicarbazone, a compound with a planar structure amenable to intercalation, reported a binding constant (K) with CT-DNA of 1.03×10⁵ M⁻¹ brieflands.com.

| Compound/Complex | DNA Type | Binding Constant (Kb) (M⁻¹) | Proposed Interaction Mode |

|---|---|---|---|

| Furan Schiff Base-Cu(II) Complex | CT-DNA | 2.59 x 10⁴ | Intercalation |

| Furan Schiff Base-Ni(II) Complex | CT-DNA | 7.43 x 10³ | Intercalation |

| Furan Schiff Base-Co(III) Complex | CT-DNA | 6.73 x 10⁴ | Intercalation |

| Isatin-β-thiosemicarbazone | CT-DNA | 1.03 x 10⁵ | Intercalation |

Data sourced from multiple studies investigating DNA interactions of furan-containing analogues and other intercalating agents. brieflands.comresearchgate.net

Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis. They function by catalyzing the phosphorylation of specific substrate proteins. The aberrant activity of protein kinases is a hallmark of many diseases, particularly cancer, making them a major target for drug development.

Furan-2-carboxamide analogues have been explored as potential protein kinase inhibitors. The general mechanism for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the natural substrate ATP from binding and blocking the phosphorylation event. The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.

A study on a series of furan-2-yl(phenyl)methanone derivatives, which are structurally related to N-phenyl furan-2-carboxamides, evaluated their ability to inhibit protein tyrosine kinase (PTK) activity. mdpi.com Several compounds in this series demonstrated potent inhibitory effects, with IC₅₀ values in the low micromolar range, in some cases surpassing the activity of the reference compound, genistein (B1671435) (IC₅₀ 13.65 μM). mdpi.com Structure-activity relationship (SAR) analysis from this study revealed that the presence of hydroxyl groups on the phenyl ring was crucial for inhibitory activity, while methoxy (B1213986) groups led to inactive compounds. Furthermore, the inclusion of one or more halogen atoms on the phenyl ring tended to increase the compound's potency. mdpi.com Similarly, studies on benzofuran (B130515) derivatives, which contain a furan ring fused to a benzene (B151609) ring, have also identified potent kinase inhibitors. For instance, a bromomethyl-substituted benzofuran was identified as a selective inhibitor of Polo-like kinase 1 (PLK1) with an IC₅₀ of 16.4 μM. nih.gov

| Compound ID | Target Kinase | IC₅₀ (μM) |

|---|---|---|

| Compound 4a | Protein Tyrosine Kinase (PTK) | 4.66 |

| Compound 4b | Protein Tyrosine Kinase (PTK) | 6.42 |

| Compound 8a | Protein Tyrosine Kinase (PTK) | 5.31 |

| Compound 8c | Protein Tyrosine Kinase (PTK) | 2.72 |

| Compound 22c | Protein Tyrosine Kinase (PTK) | 4.62 |

| MCC1019 (Benzofuran derivative) | Polo-like kinase 1 (PLK1) | 16.4 |

Data represents a selection of furan-containing analogues and their reported IC₅₀ values against specific protein kinases. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling of N 3 Ethylphenyl Furan 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of molecular recognition, which is fundamental to drug action.

Molecular docking simulations predict how N-(3-ethylphenyl)furan-2-carboxamide might fit into the active site of a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their energetic favorability.

The binding affinity, often expressed as a docking score (e.g., GlideScore or AutoDock binding energy), quantifies the strength of the interaction. A lower, more negative score typically indicates a more stable and favorable binding interaction. For example, in studies of similar furan (B31954) derivatives, docking scores against various enzymes have been used to rank potential inhibitors. ijper.org The binding affinity of this compound would depend on the specific protein target, but a typical output would resemble the illustrative data below.

Illustrative Data Table: Predicted Binding Affinities for this compound Against a Hypothetical Kinase Target

| Docking Program | Scoring Function | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| AutoDock Vina | Vina Score | -8.5 |

| GLIDE | GlideScore | -9.2 |

| MOE | London dG | -7.9 |

Note: The values presented are hypothetical and serve to illustrate typical outputs from molecular docking software.

Beyond predicting affinity, docking reveals the specific interactions that stabilize the ligand-receptor complex. These interactions define the pharmacophore—the essential three-dimensional arrangement of features responsible for biological activity. For a molecule like this compound, key interactions would likely include:

Hydrogen Bonds: The amide group is a prime candidate for forming hydrogen bonds, with the amide N-H acting as a donor and the carbonyl oxygen (C=O) acting as an acceptor. These could engage with amino acid residues like aspartate, arginine, or serine in a protein's active site.

Hydrophobic Interactions: The ethylphenyl group and the furan ring are hydrophobic and would likely interact with nonpolar residues such as leucine, valine, and phenylalanine through van der Waals forces.

Pi-Pi Stacking: The aromatic phenyl and furan rings can engage in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine, further anchoring the ligand in the binding site. ijper.org

Studies on related benzofuran-3-carboxamide (B1268816) inhibitors targeting Sortase A have identified key interactions with residues like Cys184, Trp194, and Arg197. nih.govmdpi.com Similarly, docking this compound would aim to identify its unique set of interacting residues.

Illustrative Data Table: Potential Interacting Residues and Interaction Types

| Ligand Moiety | Potential Interacting Residue | Interaction Type |

|---|---|---|

| Furan Oxygen | Arginine (Arg) | Hydrogen Bond (Acceptor) |

| Amide N-H | Aspartic Acid (Asp) | Hydrogen Bond (Donor) |

| Amide C=O | Serine (Ser) | Hydrogen Bond (Acceptor) |

| Phenyl Ring | Phenylalanine (Phe) | π-π Stacking |

| Ethyl Group | Leucine (Leu), Valine (Val) | Hydrophobic |

Note: This table is an illustrative example of potential interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to calculate molecular geometries, energies, and other electronic properties with high accuracy. DFT studies on this compound would provide fundamental insights into its intrinsic chemical nature.

Geometry optimization using DFT calculates the lowest energy arrangement of atoms in a molecule, providing precise information on bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net For this compound, key parameters would be the planarity between the furan ring and the carboxamide linker, as well as the rotational freedom around the C-N amide bond and the phenyl-nitrogen bond.

Illustrative Data Table: Key Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | 1.24 Å |

| Bond Length (Å) | C-N (Amide) | 1.36 Å |

| Bond Angle (°) | O=C-N (Amide) | 122.5° |

| Dihedral Angle (°) | Furan Ring - Amide Plane | ~15-25° |

Note: These values are hypothetical, based on typical values for similar structures from DFT calculations. nist.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, while the LUMO would likely be distributed over the carboxamide group.

Illustrative Data Table: FMO Properties (DFT/B3LYP/6-311++G(d,p))

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.7 eV |

Note: Values are illustrative, based on data for analogous furan derivatives. researchgate.net

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show strong negative potential (red) around the carbonyl oxygen and the oxygen atom in the furan ring, identifying them as primary sites for hydrogen bond acceptance. The area around the amide hydrogen would show a positive potential (blue), highlighting its role as a hydrogen bond donor. The ethylphenyl and furan rings would represent regions of relatively neutral (green) or slightly negative potential, suitable for hydrophobic and van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Development of Predictive Models for Biological Activity

Information not available in the searched scientific literature.

Identification of Physicochemical Descriptors Correlated with Activity

Information not available in the searched scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Conformational Flexibility and Stability of the Compound in Solution

Information not available in the searched scientific literature.

Ligand-Protein Binding Dynamics and Energetics

Information not available in the searched scientific literature.

Advanced Derivatization and Scaffold Modification Strategies

Bioisosteric Replacements in the Furan-2-carboxamide Scaffold

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a molecular fragment with another that possesses similar physical or chemical properties, with the goal of producing broadly similar biological effects. uniroma1.it This strategy is employed to fine-tune a molecule's potency, selectivity, metabolic stability, and toxicity profile. drughunter.comcambridgemedchemconsulting.com For the furan-2-carboxamide scaffold, bioisosterism is applied to modulate its characteristics by altering specific moieties within the structure.

One notable bioisosteric strategy involves the replacement of a labile furanone ring with a more stable furan-2-carboxamide moiety. nih.govnih.gov This exchange is driven by the need to improve the metabolic stability of compounds while retaining the desired biological interactions. nih.gov For instance, in the development of antibiofilm agents targeting Pseudomonas aeruginosa, researchers designed a library of furan-2-carboxamides as bioisosteric replacements for furanone-based molecules. nih.govresearchgate.net The furan-2-carboxamide core was found to be a viable substitute, leading to the discovery of derivatives with significant antibiofilm activity, thereby confirming the potential of this exchange strategy. nih.govnih.gov Molecular docking studies suggested that the resulting carboxamides could share a similar binding mode to the original furanones within their biological target, LasR. nih.gov

The furan (B31954) ring itself can be replaced with other five- or six-membered heterocycles to explore new chemical space and alter the electronic and steric properties of the molecule. Thiophene (B33073), pyrazine, and oxazole are common bioisosteres for furan.

Thiophene: As a five-membered aromatic ring containing a sulfur atom, thiophene is a well-established bioisostere of furan. pharmatutor.org Thiophene and furan share similarities in size and electronics, though thiophene has different reactivity and hydrogen-bonding capabilities. uobaghdad.edu.iqslideshare.net The substitution of furan with thiophene can influence the compound's interaction with biological targets and its metabolic profile. rsc.org

Pyrazine: This six-membered diazine ring can also serve as a replacement for the furan ring. The introduction of two nitrogen atoms in the para position creates a π-deficient ring with distinct electronic properties compared to the π-excessive furan ring. ijbpas.com This modification can significantly alter a compound's polarity, solubility, and receptor interactions. Several pyrazine carboxamide derivatives have been synthesized and evaluated for various biological activities. researchgate.net The chemical linkage between furan and pyrazine moieties is established in the synthesis of certain ligands, where furan-2-carbaldehyde is reacted with pyrazine-2-carboxamide. ijbpas.com

Oxazole: Oxazoles are five-membered heterocyclic compounds containing both an oxygen and a nitrogen atom. derpharmachemica.comtandfonline.com The oxazole ring can be considered a bioisostere of furan, where a CH group is replaced by an azomethine nitrogen. derpharmachemica.com This substitution changes the hydrogen bond donor/acceptor pattern and the dipole moment of the ring system. The synthesis of oxazole-containing structures can sometimes start from furan or thiophene precursors. nih.gov The position of substituents on the oxazole ring is critical for its biological activity. derpharmachemica.comsemanticscholar.org

Table 1: Bioisosteric Replacements for the Furan Ring

| Original Heterocycle | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Furan | Thiophene | Similar size and aromaticity; alters electronic properties and metabolic stability. pharmatutor.orgrsc.org |

| Furan | Pyrazine | Alters ring electronics (π-deficient), polarity, and hydrogen bonding capacity. ijbpas.com |

| Furan | Oxazole | Introduces a nitrogen atom, changing dipole moment and hydrogen bonding patterns. derpharmachemica.com |

Scaffold Hopping Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that can replace the central framework of a known active compound. This approach is valuable for discovering novel intellectual property, improving compound properties, or circumventing synthetic challenges. nih.govreactionbiology.com

A successful application of scaffold hopping in a related class of compounds is demonstrated by the development of antitumor anthra[2,3-b]furan-3-carboxamides. nih.gov In this research, a scaffold hopping approach was used to replace a previously identified naphtho[2,3-f]indole-5,10-dione core with an alternative anthra[2,3-b]furan-5,10-dione scaffold. reactionbiology.com

The synthesis of these new analogues involved several steps. A key transformation was the activation of the carboxylic acid on the anthra[2,3-b]furan core to facilitate the formation of the amide bond. nih.gov Various methods for activating the carboxyl group were tested, with the transformation into an acyl chloride proving to be the most efficient route for subsequent reaction with amines to yield the target carboxamides in high yields. nih.govreactionbiology.com The resulting series of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides demonstrated potent antiproliferative activity against various tumor cell lines, validating the scaffold hopping strategy for generating promising new drug candidates. nih.govnih.gov

Rational Design of Targeted Libraries

The rational design of compound libraries allows for a systematic exploration of structure-activity relationships (SAR). By creating a focused set of molecules with planned variations, researchers can efficiently identify key structural features responsible for a desired effect.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse small molecules to probe biological functions. This approach was employed to generate a collection of furan-2-carboxamides to evaluate their potential as antibiofilm agents. nih.govresearchgate.net The design involved creating four different series of compounds by varying the linkers and substituents attached to the furan-2-carboxamide core. nih.gov

The synthesis of these libraries allowed for a broad exploration of the chemical space around the furan-2-carboxamide scaffold. nih.gov Subsequent biological evaluation of these libraries revealed that certain structural motifs, specifically carbohydrazides and triazoles, were particularly effective at inhibiting biofilm formation. nih.gov This outcome highlights the utility of DOS in rapidly identifying novel and active chemotypes from a rationally designed library of analogues. researchgate.net

Virtual Screening and Computational Lead Optimization

Virtual screening and computational lead optimization are pivotal strategies in modern drug discovery, enabling the rapid and cost-effective identification and refinement of promising drug candidates. For the furan-2-carboxamide scaffold, to which N-(3-ethylphenyl)furan-2-carboxamide belongs, these computational approaches have been instrumental in exploring its therapeutic potential, particularly as an antibiofilm agent.

In the quest for novel therapeutics to combat bacterial resistance, research has focused on the design of furan-2-carboxamide derivatives as bioisosteric replacements for furanones. This class of compounds has shown potential in inhibiting biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa. Computational studies, including molecular docking, have been employed to predict the binding interactions of these compounds with their putative biological target, the LasR protein, a key regulator of quorum sensing and biofilm development.

Molecular docking studies have suggested that furan-2-carboxamide derivatives can fit within the binding site of the LasR protein, sharing a similar binding mode to related furanones. These in silico analyses have been crucial in understanding the structure-activity relationships within this class of compounds and in guiding the synthesis of more potent derivatives. For instance, studies have shown that carbohydrazide (B1668358) derivatives of furan-2-carboxamide exhibit excellent docking scores, indicating a strong potential for binding to the LasR protein. Conversely, the introduction of larger, higher derivatives at certain positions was found to diminish this in silico affinity, providing valuable insights for lead optimization.

The primary goal of these computational efforts is to identify furan-2-carboxamide derivatives with enhanced inhibitory activity against biofilm formation. By simulating the interaction between the compounds and their target protein, researchers can prioritize the synthesis of candidates with the most favorable predicted binding energies and interaction profiles. This approach accelerates the discovery process and reduces the reliance on extensive and time-consuming laboratory screening. While specific virtual screening and computational lead optimization data for this compound are not detailed in the available research, the methodologies applied to the broader furan-2-carboxamide class provide a clear framework for its potential computational evaluation.

To illustrate the application of these computational methods, the following table presents representative data from studies on furan-2-carboxamide derivatives, showcasing key metrics used in their evaluation as potential antibiofilm agents.

| Compound Series | Derivative Example | Biofilm Inhibition (%) at 50 µM | Putative Target | Computational Method |

| Carbohydrazides | 4b | 58% | LasR | Molecular Docking |

| Triazoles | 7d | Not specified | LasR | Molecular Docking |

| Triazoles | 7e | Not specified | LasR | Molecular Docking |

Future Research Directions in N 3 Ethylphenyl Furan 2 Carboxamide Chemistry

Exploration of Novel Synthetic Methodologies

The synthesis of N-aryl furan-2-carboxamides is typically achieved through the acylation of an aniline (B41778) derivative with a furan-2-carbonyl chloride. For N-(3-ethylphenyl)furan-2-carboxamide, this would involve the reaction of 3-ethylaniline with furan-2-carbonyl chloride. While this is a standard approach, future research could explore more innovative and efficient synthetic methodologies.

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions. researchgate.net Methodologies such as the Suzuki-Miyaura or Buchwald-Hartwig couplings could be adapted to form the amide bond, potentially offering milder reaction conditions and broader functional group tolerance. For instance, a palladium-catalyzed carbonylation of 3-ethyl-iodobenzene in the presence of furan-2-carboxamide could be investigated.

Furthermore, diversity-oriented synthesis approaches could be employed to generate a library of analogues based on the this compound scaffold. nih.govnih.gov This would involve developing modular synthetic routes that allow for the easy variation of substituents on both the phenyl and furan (B31954) rings. Such a library would be invaluable for structure-activity relationship (SAR) studies.

Below is a table summarizing potential novel synthetic routes:

| Synthetic Approach | Description | Potential Advantages |

| Transition Metal-Catalyzed Cross-Coupling | Formation of the amide bond via reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. | Milder reaction conditions, improved functional group tolerance, and potentially higher yields. |

| Palladium-Catalyzed Carbonylation | Reaction of an aryl halide (e.g., 3-ethyl-iodobenzene) with a carbon monoxide source and an amine (furan-2-carboxamide). | Direct introduction of the carbonyl group and formation of the amide in a single step. |

| Diversity-Oriented Synthesis | Modular synthetic strategies to create a library of analogues with varied substituents. | Rapid generation of a wide range of compounds for screening and SAR studies. nih.govnih.gov |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced reaction control, improved safety, and potential for facile scale-up. |

Deeper Mechanistic Insights into Molecular Interactions

Understanding the non-covalent interactions between this compound and its potential biological targets is crucial for rational drug design. The furan-2-carboxamide moiety itself possesses key features for molecular recognition, including a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), as well as the aromatic furan ring capable of π-π stacking. mdpi.com

Future research should focus on elucidating these interactions through a combination of experimental and computational techniques. X-ray crystallography of the compound co-crystallized with target proteins would provide definitive evidence of binding modes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY, can identify binding epitopes and determine binding affinities.

The ethyl group on the phenyl ring introduces a hydrophobic pocket that can influence binding selectivity and affinity. Studies on related furan-2-carboxamides have shown that aromatic substituents can engage in interactions with surrounding aromatic amino acids in a binding cavity. nih.gov Investigating how the 3-ethylphenyl group specifically influences these interactions will be a key area of research.

Advanced Computational Modeling and Predictive Analytics

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding experimental work and accelerating the discovery process. Molecular docking studies can predict the binding pose of the molecule within the active site of various biological targets. nih.gov This can help in prioritizing targets for experimental validation.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is valuable for predicting its reactivity and potential for engaging in charge-transfer interactions.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of key interactions and potential conformational changes upon binding. By combining these computational approaches, a comprehensive in silico profile of this compound can be developed.

The following table outlines key computational approaches and their applications:

| Computational Method | Application | Predicted Outcomes |

| Molecular Docking | Predicts the preferred binding orientation of the compound to a target protein. | Binding affinity, identification of key interacting residues. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure and properties of the molecule. | Reactivity indices, electrostatic potential maps, HOMO-LUMO gap. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the compound and its target over time. | Stability of binding interactions, conformational flexibility. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity for a series of compounds. | Predictive models for the activity of new analogues. |

Development of this compound as a Chemical Probe for Biological Systems

The development of chemical probes—small molecules used to study and manipulate biological systems—is a critical endeavor in chemical biology. Furan-2-carboxamide derivatives have been reported to exhibit a range of biological activities, including antibiofilm, antimicrobial, and anticancer properties, and have been investigated as modulators of nuclear receptors like NR4A. nih.govmdpi.comacs.org This suggests that this compound could be developed as a chemical probe for specific biological pathways or targets.

Future research should involve screening this compound against a panel of biological targets to identify its primary mechanism of action. Once a specific target is identified, the molecule can be optimized for potency, selectivity, and cell permeability. This may involve the synthesis of derivatives with photo-affinity labels or fluorescent tags to enable target identification and visualization in living cells.